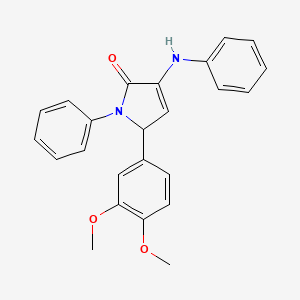

![molecular formula C18H16N4O4S B11652078 2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11652078.png)

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-メトキシ-N-[4-(ピリミジン-2-イルスルファモイル)フェニル]ベンズアミドは、科学研究における様々な用途で知られている合成有機化合物です。この化合物は、メトキシ基とピリミジン-2-イルスルファモイル基で置換されたベンズアミド骨格を特徴とし、医薬品化学やその他の分野において貴重な分子となっています。

2. 製法

合成経路と反応条件

2-メトキシ-N-[4-(ピリミジン-2-イルスルファモイル)フェニル]ベンズアミドの合成は、一般的に以下の手順で行われます。

出発物質: 合成は、4-アミノ-N-ピリミジン-2-イル-ベンゼンスルホンアミドと2-メトキシベンゾイルクロリドから始まります。

反応条件: 反応は、ジクロロエタンなどの溶媒中で、トリエチルアミンを塩基として行われます。

手順: 4-アミノ-N-ピリミジン-2-イル-ベンゼンスルホンアミドをジクロロエタンに溶解し、0℃に冷却します。2-メトキシベンゾイルクロリドを滴下し、その後トリエチルアミンを添加します。混合物を0℃で1時間撹拌し、その後室温に戻します。

精製: 反応混合物を塩酸と重炭酸ナトリウム溶液で洗浄して不純物を除去します。有機層を無水硫酸ナトリウムで乾燥させ、溶媒を蒸発させます。

工業的製造方法

この化合物の工業的製造方法は、実験室規模の合成プロセスを拡大し、収率の高い反応条件を最適化し、高速液体クロマトグラフィー(HPLC)などの高度な精製技術による純度を確保することが含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-N-pyrimidin-2-yl-benzenesulfonamide and 2-methoxybenzoyl chloride.

Reaction Conditions: The reaction is carried out in a solvent such as dichloroethane, with triethylamine as a base.

Procedure: The 4-amino-N-pyrimidin-2-yl-benzenesulfonamide is dissolved in dichloroethane and cooled to 0°C. 2-methoxybenzoyl chloride is added dropwise, followed by triethylamine. The mixture is stirred at 0°C for one hour and then allowed to reach room temperature.

Purification: The reaction mixture is washed with hydrochloric acid and sodium bicarbonate solutions to remove impurities. The organic layer is dried with anhydrous sodium sulfate, and the solvent is evaporated.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

反応の種類

2-メトキシ-N-[4-(ピリミジン-2-イルスルファモイル)フェニル]ベンズアミドは、以下を含む様々な化学反応を起こすことができます。

酸化: メトキシ基は酸化されてヒドロキシル基を形成することができます。

還元: ニトロ基が存在する場合、アミンに還元することができます。

置換: 芳香族環は求電子置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用することができます。

還元: 触媒的水素化または水素化ホウ素ナトリウムなどの試薬を使用することができます。

置換: 臭素や塩素などのハロゲン化剤を使用することができます。

主要な生成物

酸化: ヒドロキシル誘導体の生成。

還元: アミン誘導体の生成。

置換: ハロゲン化芳香族化合物。

4. 科学研究における用途

2-メトキシ-N-[4-(ピリミジン-2-イルスルファモイル)フェニル]ベンズアミドは、科学研究においていくつかの用途があります。

医薬品化学: 抗炎症作用、抗菌作用、抗がん作用の可能性について研究されています.

生物学的研究: 酵素相互作用や細胞経路を研究するためのプローブとして使用されます。

工業的用途: 新規材料や化学プロセスの開発における可能性。

科学的研究の応用

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential anti-inflammatory, anti-microbial, and anti-cancer properties.

Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

Industrial Applications: Potential use in the development of new materials and chemical processes.

作用機序

2-メトキシ-N-[4-(ピリミジン-2-イルスルファモイル)フェニル]ベンズアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。化合物の構造により、これらの標的に結合し、その活性を調節し、細胞経路に影響を与えることができます。 例えば、炎症や癌細胞増殖に関与する特定の酵素を阻害する可能性があります .

6. 類似化合物の比較

類似化合物

- 4-メトキシ-N-[4-(2-ピリミジニルスルファモイル)フェニル]ベンズアミド

- N-(4-メチル-3-((4-(ピリジン-3-イル)ピリミジン-2-イル)アミノ)フェニル)-4-((4-(ピリジン-3-イル)ピリミジン-2-イル)アミノ)フェニル)ベンズアミド

独自性

2-メトキシ-N-[4-(ピリミジン-2-イルスルファモイル)フェニル]ベンズアミドは、その特定の置換パターンにより、他の類似化合物とは異なる化学的および生物学的特性を付与するため、ユニークです。 メトキシ基とピリミジン-2-イルスルファモイル部分により、反応性と潜在的な治療用途に貢献し、他の類似化合物と区別されます .

類似化合物との比較

Similar Compounds

- 4-methoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide

- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Uniqueness

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and pyrimidin-2-ylsulfamoyl moiety contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds .

特性

分子式 |

C18H16N4O4S |

|---|---|

分子量 |

384.4 g/mol |

IUPAC名 |

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |

InChI |

InChI=1S/C18H16N4O4S/c1-26-16-6-3-2-5-15(16)17(23)21-13-7-9-14(10-8-13)27(24,25)22-18-19-11-4-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22) |

InChIキー |

OXZJZDWZEMQVRE-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651999.png)

![(6Z)-6-{5-bromo-2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652005.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11652017.png)

![N-(2,4-difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11652023.png)

![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652038.png)

![7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11652040.png)

![2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11652053.png)

![propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652060.png)

![methyl 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11652064.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11652071.png)